molecular formula C19H16N6O2S B13361189 3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13361189
M. Wt: 392.4 g/mol
InChI Key: HPBYVMVITBAMOY-UHFFFAOYSA-N
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Description

3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another method includes the use of free fatty acids in the presence of phosphorus oxychloride (POCl3) to form the triazolothiadiazole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization and annulation processes.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids . This inhibition disrupts the metabolic pathway, leading to the compound’s antimicrobial and antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its ability to inhibit shikimate dehydrogenase sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Biological Activity

The compound 3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S with a molecular weight of 381.45 g/mol. The structure features a combination of imidazo and triazole rings that are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of triazolo-thiadiazole compounds have shown promising biological activities including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial efficacy of similar triazolo-thiadiazole derivatives against gram-positive and gram-negative bacteria. For instance, one study found significant antibacterial activity against Staphylococcus aureus and Escherichia coli with zones of inhibition reaching up to 30 mm .
  • Antifungal Activity : The compound also exhibits antifungal properties. In vitro tests showed that certain derivatives had effective inhibition against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
  • Anticancer Potential : The anticancer activity has been evaluated in various cell lines. One study highlighted that triazolo-thiadiazole derivatives demonstrated cytotoxic effects on cancer cells with IC50 values indicating potent activity against specific cancer types .

The biological mechanisms through which these compounds exert their effects are still being elucidated. However, several studies suggest that the inhibition of key enzymes plays a crucial role:

  • Urease Inhibition : Some derivatives have been shown to inhibit urease activity in pathogenic microorganisms. For example, one derivative exhibited an IC50 value significantly lower than that of thiourea, suggesting a strong competitive inhibition mechanism .
  • Cell Cycle Disruption : Anticancer activities may involve the induction of apoptosis in cancer cells through cell cycle arrest mechanisms. This was evidenced by increased levels of apoptotic markers in treated cell lines .

Case Studies

  • Antibacterial Efficacy : In a comparative study, 5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzoxazole demonstrated significant antibacterial activity with inhibition zones ranging from 16 mm to 30 mm against various bacterial strains .
  • Cytotoxicity Assessment : A series of synthesized triazolo-thiadiazole derivatives were tested for cytotoxicity against PBMC cell lines. Results indicated that certain compounds led to a substantial increase in dead cells compared to controls, highlighting their potential as anticancer agents .

Data Summary Table

Activity TypeTested CompoundTarget Organism/Cell LineResult
Antibacterial5-(6-phenyl-[1,2,4]triazolo[3,4-b]thiadiazole)S. aureus, E. coliZones of inhibition: 16-30 mm
AntifungalVarious derivativesC. albicans, A. nigerMIC: Comparable to fluconazole
AnticancerTriazolo-thiadiazole derivativesPBMC cell linesIncreased apoptosis observed

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6O2S/c1-11-16(24-9-5-4-6-15(24)20-11)17-21-22-19-25(17)23-18(28-19)12-7-8-13(26-2)14(10-12)27-3/h4-10H,1-3H3

InChI Key

HPBYVMVITBAMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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